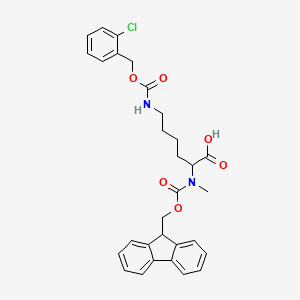
Fmoc-N-Me-Lys(2-Cl-Z)-OH
描述
Fmoc-N-Me-Lys(2-Cl-Z)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with various protecting groups to facilitate its incorporation into peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically involves multiple steps:
Protection of the Lysine Side Chain: The lysine side chain is protected using a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.
N-Methylation: The amino group of lysine is methylated to form N-methyl-lysine.
Fmoc Protection: The α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.
化学反应分析
Types of Reactions
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds using reagents like HBTU or DIC.
Side Chain Deprotection: Removal of the 2-Cl-Z group using hydrogenation or acidic conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Reagents: HBTU, DIC, or EDC.
Side Chain Deprotection: Hydrogenation with palladium on carbon or TFA.
Major Products
The major products of these reactions are peptides with specific sequences, incorporating the modified lysine residue.
科学研究应用
Peptide Synthesis
Fmoc-N-Me-Lys(2-Cl-Z)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences.
Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS enables the incorporation of N-methylated lysine residues into peptides, enhancing their stability and bioactivity. The methylation of the lysine side chain can improve the pharmacokinetic properties of peptides, making them more resistant to enzymatic degradation.
Case Study: Cathelicidin Peptides
A recent study demonstrated the synthesis of cathelicidin-PY using Fmoc-SPPS, where this compound was incorporated into the peptide sequence. This approach allowed for the rapid assembly of lactam-bridged peptides that exhibited antimicrobial activity (Roy et al., 2010) .
Drug Development
This compound has significant implications in drug development, particularly in designing peptide-based therapeutics.
Enhancing Bioavailability
N-methylation of amino acids within peptides has been shown to enhance bioavailability and half-life in vivo. By incorporating this compound into therapeutic peptides, researchers can create compounds with improved metabolic stability and efficacy.
Targeting Specific Receptors
Peptides synthesized with this compound have been explored for targeting neurotensin receptors, which are implicated in various cancers. Modifications using this compound have led to the development of neurotensin analogs that maintain high affinity for NTS1 receptors, making them potential candidates for tumor imaging and therapy (ChemicalBook, 2022) .
Research Applications
The versatility of this compound extends to various research applications beyond traditional peptide synthesis.
Macrocyclic Peptides
The incorporation of this compound facilitates the synthesis of macrocyclic peptides through cyclization reactions. These cyclic structures often exhibit enhanced biological activity and stability compared to their linear counterparts.
Structural Studies
Peptides containing this compound are valuable for structural studies due to their ability to form stable secondary structures like alpha-helices. This characteristic is crucial for understanding peptide interactions and functions at a molecular level (UCL Discovery, 2020) .
Summary Table of Applications
作用机制
The compound itself does not have a specific mechanism of action but is used as a building block in peptides. The mechanism of action of the resulting peptides depends on their sequence and structure.
相似化合物的比较
Similar Compounds
Fmoc-Lys(2-Cl-Z)-OH: Similar but without the N-methylation.
Boc-Lys(2-Cl-Z)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-Lys(Boc)-OH: Uses a different side chain protecting group (Boc).
Uniqueness
The unique combination of Fmoc, N-methylation, and 2-Cl-Z protection makes Fmoc-N-Me-Lys(2-Cl-Z)-OH particularly useful in specific synthetic applications where these modifications are advantageous.
属性
IUPAC Name |
6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOHAGCRFXQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















